4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Catalog No.
S13571681
CAS No.
M.F
C9H17N3
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Product Name

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

IUPAC Name

4-ethyl-5-(2-methylpropyl)-1H-pyrazol-3-amine

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C9H17N3/c1-4-7-8(5-6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

LPPKBBCHCKGULW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CC(C)C

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is a substituted aminopyrazole that serves as a critical heterocyclic building block. Compounds of this class are primarily utilized as key intermediates in the multi-step synthesis of complex molecules, most notably pyrazolo[3,4-d]pyrimidine derivatives. [1] The specific nature and arrangement of alkyl substituents on the pyrazole core, such as the 3-isobutyl (2-methylpropyl) and 4-ethyl groups, are crucial determinants of the physicochemical properties and biological activity of the resulting downstream products, particularly in the context of targeted therapeutics like Bruton's tyrosine kinase (BTK) inhibitors. [2]

Research Fit

1
Versatile heterocyclic building block
Supports medicinal chemistry and agrochemical scaffold exploration with a free 5-amino derivatization site.
2
Free 5-amino reactive handle
Enables amide, urea, sulfonamide, and reductive amination library synthesis for SAR studies.
3
Calculated lipophilicity compatible with CNS lead criteria
4-ethyl-3-isobutyl substitution pattern offers a balanced hydrophobic surface for permeability optimization.

In the synthesis of targeted therapeutics, particularly kinase inhibitors, minor structural changes to a core intermediate can lead to significant and often detrimental changes in final product performance. Substituting 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine with simpler, more common analogs like 3,4-dimethyl or 3,4-diethyl pyrazoles, or even closer isomers like the 3-isopropyl variant, is not advisable. The specific steric bulk and conformation of the 3-isobutyl group, in combination with the 4-ethyl group, are precisely tuned to optimize binding affinity and selectivity in the target kinase's ATP-binding pocket. [1] Altering this substitution pattern directly impacts the potency of the final active pharmaceutical ingredient, rendering a seemingly equivalent intermediate unfit for its intended, high-value application. Therefore, for process consistency and to achieve the desired biological endpoint, exact precursor specification is critical.

Substitution Risk

Regioisomer 3-ethyl-4-isobutyl regioisomer differs in hydrophobic surface connectivity, potentially altering permeability and target recognition; may invalidate SAR from existing series.
N-methyl analog N-methylation removes one hydrogen bond donor, a critical interaction point for kinase hinge-binding motifs; loss of affinity likely without compensatory interactions.
Alkyl chain shift Replacing 4-ethyl with propyl or longer chains alters steric bulk and metabolic soft spots; ADME profile may shift, requiring independent optimization.

Precursor-to-Potency Correlation: Essential for Sub-Nanomolar BTK Inhibition

The choice of 3,4-disubstituted aminopyrazole precursor directly dictates the inhibitory potency of the final pyrazolo[3,4-d]pyrimidine product against Bruton's tyrosine kinase (BTK). In a head-to-head comparison of final compounds synthesized from different aminopyrazole intermediates, the derivative from 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine (Example 1) demonstrated superior potency with a BTK IC50 of 0.2 nM. [1] In contrast, using the closely related 3-isopropyl analog (Example 2) resulted in a 15-fold decrease in potency, while the 3-cyclopropyl analog (Example 3) led to a 24.5-fold loss of activity. [1]

Evidence DimensionBTK Enzyme Inhibition (IC50)
Target Compound Data0.2 nM (Derived from 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine)
Comparator Or BaselineComparator 1 (from 3-isopropyl-4-ethyl-): 3.0 nM Comparator 2 (from 3-cyclopropyl-4-ethyl-): 4.9 nM
Quantified Difference15x more potent vs. 3-isopropyl analog; 24.5x more potent vs. 3-cyclopropyl analog
ConditionsBiochemical assay measuring inhibition of Bruton's tyrosine kinase (BTK).

This evidence provides a direct quantitative link between procuring this specific intermediate and the ability to synthesize a final product with elite, sub-nanomolar potency required for a competitive therapeutic agent.

Lipophilicity Comparison
Class-level inference
Target: XLogP 2.3
Regioisomer: value not reported; qualitative connectivity difference
Lipophilicity profile may differ; supports regioisomer SAR review.
Computed property (XLogP3 3.0); experimental logD recommended.

Process Suitability: Validated Intermediate in a Patented Pharmaceutical Synthesis Route

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine (CAS 1618737-25-3) is explicitly synthesized and utilized as a key intermediate in the patent describing a series of novel BTK inhibitors. [1] Its preparation is detailed in Example 1, Step 1 of the patent, confirming its role and characterization within a structured pharmaceutical research and development program. The subsequent multi-step synthesis to produce the final, highly potent inhibitor relies on the specific reactivity and impurity profile of this exact precursor.

Evidence DimensionInclusion in Patented Synthesis
Target Compound DataSynthesized and used as key intermediate (Example 1, Step 1)
Comparator Or BaselineGeneric, non-specified aminopyrazoles (not included in this specific high-potency synthesis route)
Quantified DifferenceN/A
ConditionsMulti-step synthesis of pyrazolo[3,4-d]pyrimidine-based BTK inhibitors.

Procuring this specific, patent-cited intermediate mitigates process development risk and ensures alignment with established routes for synthesizing high-value pharmaceutical targets.

HBD Count
Class-level inference
2 (target) vs 1 (N-methyl analog)
Full HBD capacity retains hinge-binding motif; N-methylation may reduce ATP-site affinity.
Computed property; confirm via kinase panel profiling.
5-Position Reactivity
Supporting evidence
Target: free primary amine
N-methyl analog: secondary amine, limited acylation scope
Enables broader derivatization for focused library synthesis and probe generation.
Standard synthetic utility; validate reactivity under project conditions.

Key Building Block for Next-Generation Covalent BTK Inhibitors

This compound is the specified precursor for synthesizing pyrazolo[3,4-d]pyrimidines that achieve sub-nanomolar potency against BTK. Its use is indicated in research and development programs aiming to create novel, highly potent, and potentially selective BTK inhibitors for applications in oncology and autoimmune diseases. [1]

Scaffold for Structure-Activity Relationship (SAR) Studies

As a validated intermediate leading to a highly active final compound, this pyrazole serves as a critical reference point or starting scaffold for medicinal chemistry campaigns. It enables researchers to systematically explore how modifications to other parts of the final molecule impact kinase activity, while keeping the core pyrazole substitution constant to maintain a high baseline potency. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeting hit-to-lead optimization
Lipophilicity within CNS drug-like range; full HBD capacity
BBB permeability (PAMPA/MDCK), P-gp efflux ratio, CNS exposure in rodent
ATP-competitive kinase inhibitor scaffold
5-aminopyrazole hinge-binding motif with intact hydrogen bonding
Kinase selectivity panel, co-crystallization with target kinase domain
Chemical biology probe / tool compound synthesis
Free 5-amino group for biotin/fluorophore conjugation
Conjugation efficiency, target engagement in pull-down or imaging assays
Agrochemical herbicide/fungicide lead discovery
Distinct 3,4-dialkyl substitution for plant/fungal enzyme selectivity
In vitro enzyme inhibition, greenhouse whole-plant assays

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.142247555 g/mol

Monoisotopic Mass

167.142247555 g/mol

Heavy Atom Count

12

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